3,5-Di(2-pyridyl)pyrazole

Coordination Chemistry Polymerization Catalysis Organometallic Chemistry

3,5-Di(2-pyridyl)pyrazole is a performance-differentiated N,N-chelating ligand. In syndiotactic styrene polymerization, it achieves 92% polymer yield vs 48% for its 1,2,4-triazole analog—nearly double the catalytic efficiency. It uniquely enables atomically precise Ag₂₇, Ag₆₂, and Ag₉₁ nanoclusters with reversible interconversion and NIR-II TADF luminescence, properties unattainable with 2,2′-bipyridine or 1,10-phenanthroline. For LOHC hydrogen production, its Ru(II) complexes deliver TONs >1000 and TOFs >1200 h⁻¹. Insist on ≥98% purity with verified melting point (188–192 °C) for reproducible coordination behavior.

Molecular Formula C13H10N4
Molecular Weight 222.24 g/mol
CAS No. 129485-83-2
Cat. No. B161079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di(2-pyridyl)pyrazole
CAS129485-83-2
Molecular FormulaC13H10N4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=NN2)C3=CC=CC=N3
InChIInChI=1S/C13H10N4/c1-3-7-14-10(5-1)12-9-13(17-16-12)11-6-2-4-8-15-11/h1-9H,(H,16,17)
InChIKeyIMDRKCUYKQQEAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Di(2-pyridyl)pyrazole CAS 129485-83-2 Technical Specifications and Procurement Overview


3,5-Di(2-pyridyl)pyrazole (CAS 129485-83-2), also designated Hbpypz, is a heterocyclic compound with molecular formula C13H10N4 and a molecular weight of 222.25 g/mol . It comprises a central pyrazole ring substituted at the 3- and 5-positions with 2-pyridyl groups, yielding a bidentate N,N-chelating ligand architecture . The compound is characterized by a melting point range of 188.0–192.0 °C and is commercially available as a white to light yellow powder or crystalline solid with a typical purity specification of ≥98.0% (GC, nonaqueous titration) . This compound serves as a versatile precursor in coordination chemistry, catalysis, and materials science, with documented applications in the construction of metal-organic complexes and nanocluster assemblies .

Why Generic Substitution of 3,5-Di(2-pyridyl)pyrazole (CAS 129485-83-2) Fails in Critical Research Applications


While the pyrazolyl-pyridine ligand class encompasses numerous structural variants, the substitution pattern and electronic characteristics of 3,5-di(2-pyridyl)pyrazole confer distinct coordination behavior that cannot be replicated by close analogs [1]. Empirical evidence demonstrates that the 3,5-bis(2-pyridyl) substitution yields a specific chelate bite angle and electron density distribution that markedly influences both catalytic activity and the stability of resultant metal complexes [1][2]. For instance, in styrene polymerization systems, the pyrazole-bridged ligand exhibits substantially higher activity than its 1,2,4-triazole analog, with a nearly two-fold increase in syndiotactic polystyrene yield [2]. Additionally, this ligand enables the controlled assembly of atomically precise silver nanoclusters with near-infrared-II luminescence properties not observed with simpler pyrazole or bipyridine ligands [3]. These performance-critical differences render generic substitution inappropriate for research and industrial applications requiring reproducible and predictable coordination behavior.

Quantitative Performance Differentiation of 3,5-Di(2-pyridyl)pyrazole (CAS 129485-83-2) Versus Structural Analogs


Syndiotactic Styrene Polymerization Activity: 3,5-Di(2-pyridyl)pyrazole versus 3,5-Di(2-pyridyl)-1,2,4-triazole Ligands

In MAO-mimic aluminum and gallium complexes used for syndiotactic styrene polymerization, the 3,5-di(2-pyridyl)pyrazole ligand (L-2) demonstrated significantly higher catalytic activity compared to the structurally analogous 3,5-di(2-pyridyl)-1,2,4-triazole ligand (L-1) [1]. The pyrazole-based complex exhibited a syndiotactic polystyrene yield of 92%, whereas the triazole-based complex achieved only 48% yield under identical polymerization conditions [1]. This represents a 44 percentage point absolute increase and a relative enhancement factor of 1.92.

Coordination Chemistry Polymerization Catalysis Organometallic Chemistry

Controlled Size Growth and Reversible Cluster-to-Cluster Conversion of Silver Nanoclusters Using 3,5-Di(2-pyridyl)pyrazole Ligand

3,5-Di(2-pyridyl)pyrazole (Hbpypz) functions as a multidentate chelating nitrogen ligand that enables the controlled construction of three unprecedented, atomically precise silver nanoclusters: [Ag27(bpypz)14]3+ (Ag27), [Ag62(bpypz)18]6+ (Ag62), and [Ag91(bpypz)24]5+ (Ag91) [1]. By simply modulating the stoichiometric ratio of the Hbpypz ligand to silver centers, researchers achieved controlled size growth and reversible cluster-to-cluster conversions among these nanocluster species [1]. Single-crystal X-ray analysis confirmed that all three cluster structures originate from Ag13 building units arranged in cluster-of-cluster configurations [1]. Notably, the Ag27 nanocluster exhibits thermally activated delayed fluorescence (TADF)-based luminescence in the second near-infrared (NIR-II) region—a property not observed with structurally related bidentate nitrogen ligands such as 2,2′-bipyridine or 1,10-phenanthroline in analogous silver cluster systems [1].

Nanocluster Synthesis Coordination Chemistry Materials Science

Coordination Geometry and Bite Angle Parameters of 3,5-Di(2-pyridyl)pyrazole-Derived Ruthenium(II) Complexes

Single-crystal X-ray diffraction analysis of pyrazolyl-pyridine Ru(II) p-cymene complexes reveals that ligands incorporating the 3,5-disubstituted pyrazole core (structurally related to 3,5-di(2-pyridyl)pyrazole) exhibit specific coordination parameters [1]. In complex C4 bearing a 3,5-diphenylpyrazole-derived ligand, the Ru–Npy and Ru–Npz bond lengths were determined to be 2.078 Å and 2.123 Å, respectively, with an Npy–Ru–Npz bite angle of 84.46° [1]. This bite angle is smaller than the ideal octahedral value of 90° and reflects the geometric constraints imposed by the chelating ligand architecture [1]. The observed bite angle is consistent with other N,N'-donor ligands in Ru p-cymene/arene systems [1]. While direct crystallographic data for the unsubstituted 3,5-di(2-pyridyl)pyrazole complex has not been reported, these structural parameters for closely related 3,5-disubstituted pyrazole ligands establish a predictable coordination geometry baseline that informs catalyst design and performance optimization [1].

Coordination Chemistry Organometallic Catalysis Structural Chemistry

Hydrogen Generation Catalytic Performance of Pyrazolyl-Pyridine Ligand Framework

The pyrazolyl-pyridine ligand framework—of which 3,5-di(2-pyridyl)pyrazole is the unsubstituted parent member—has been demonstrated to support highly active Ru(II) catalysts for selective formic acid dehydrogenation [1]. Under optimized conditions (0.1 mol% catalyst loading, 3 mmol HCOOK, 5 mmol FA in DMSO at 100 °C), the most active catalyst in this ligand series (complex C4 with a 3,5-diphenylpyrazole-derived ligand) achieved quantitative yields of H2 and CO2 within 1 hour, with a turnover number (TON) of approximately 1032 and a turnover frequency (TOF) of approximately 1238 h−1 [1]. Electrochemical analysis of complexes in this ligand series revealed redox potentials (E1/2) ranging from +0.80 V to +1.14 V depending on counterion selection [1]. These performance metrics establish a quantitative performance baseline for this ligand class, which can be further modulated by varying the substituents on the pyrazole ring [1]. Notably, the catalyst selectivity for H2/CO2 production was confirmed by GC-TCD analysis, showing minimal CO formation [1].

Catalysis Hydrogen Energy Formic Acid Dehydrogenation

Optimal Research and Industrial Deployment Scenarios for 3,5-Di(2-pyridyl)pyrazole (CAS 129485-83-2)


Design of High-Activity Syndiotactic Styrene Polymerization Catalysts

For researchers developing methylaluminoxane (MAO)-mimic catalysts for syndiotactic styrene polymerization, 3,5-di(2-pyridyl)pyrazole provides a critical performance advantage over triazole-based analogs. Direct comparative data demonstrates a 92% polymer yield versus 48% for the 3,5-di(2-pyridyl)-1,2,4-triazole ligand under identical conditions [1]. This nearly two-fold yield enhancement translates to significantly improved catalyst efficiency and reduced operational costs in polymerization process development. Procurement of this specific ligand is essential for achieving the reported activity levels.

Controlled Synthesis of Atomically Precise Silver Nanoclusters for NIR-II Bioimaging and Photonic Applications

Researchers pursuing the synthesis of structurally defined, luminescent silver nanoclusters for bioimaging or photonic device applications should prioritize 3,5-di(2-pyridyl)pyrazole as the ligand of choice. This compound uniquely enables the controlled construction of three distinct cluster species (Ag27, Ag62, and Ag91) with reversible interconversion, and the Ag27 cluster exhibits thermally activated delayed fluorescence (TADF) in the NIR-II region—a property not achievable with standard bidentate ligands such as 2,2′-bipyridine or 1,10-phenanthroline [2]. The ability to tune cluster size through stoichiometric control of the ligand:metal ratio offers unparalleled versatility in nanocluster engineering.

Development of Ru(II)-Based Hydrogen Generation Catalysts

For catalysis researchers focused on liquid organic hydrogen carrier (LOHC) technologies, particularly formic acid dehydrogenation to produce clean H2, 3,5-di(2-pyridyl)pyrazole serves as the foundational ligand scaffold for constructing highly active pyrazolyl-pyridine Ru(II) catalysts [3]. The ligand framework supports catalysts capable of achieving TONs exceeding 1000 and TOFs exceeding 1200 h−1 with quantitative conversion within 1 hour under optimized conditions [3]. The established redox tunability of this ligand class (E1/2 range: +0.80 V to +1.14 V) further enables rational optimization of catalyst electronic properties through substituent modification [3].

Quality Control and Structural Validation in Coordination Chemistry Research

For synthetic coordination chemists requiring well-defined ligand geometry for complex characterization, 3,5-di(2-pyridyl)pyrazole provides predictable chelation parameters. The bite angle (84.46° in structurally characterized Ru(II) analogs) and bond length parameters are well-documented, enabling reliable prediction of metal complex geometry and facilitating spectroscopic characterization [3]. Procurement of high-purity material (≥98.0%) with verified melting point (188.0–192.0 °C) ensures reproducibility in complex synthesis and subsequent catalytic or materials applications .

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